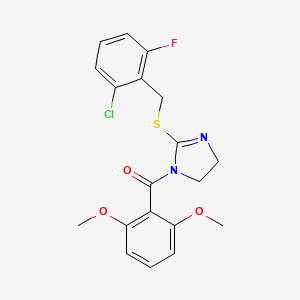

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone

Description

This compound is a substituted imidazole derivative featuring a 4,5-dihydro-1H-imidazole (imidazoline) core, a 2-chloro-6-fluorobenzylthio group at position 2, and a 2,6-dimethoxyphenyl methanone moiety. The chloro and fluoro substituents enhance electronegativity, which may improve binding affinity in biological targets, while the methoxy groups on the phenyl ring could modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3S/c1-25-15-7-4-8-16(26-2)17(15)18(24)23-10-9-22-19(23)27-11-12-13(20)5-3-6-14(12)21/h3-8H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIDKULWPZQYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₄H₂₅ClFN₅O₂S

- Molecular Weight : 502.0 g/mol

- CAS Number : 1111221-71-6

The biological activity of this compound can be attributed to its structural components, particularly the imidazole ring and the thioether moiety. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, while the thioether may enhance lipophilicity, facilitating cellular uptake.

Anticancer Properties

Research indicates that derivatives of imidazole compounds often exhibit anticancer activity. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound’s ability to inhibit specific enzymes has been a focal point in studies. For example, imidazole derivatives have been reported to inhibit β-glucuronidase activity with IC50 values ranging from 4.48 to 46.12 µM . This suggests potential applications in modulating drug metabolism and enhancing therapeutic efficacy.

Antimicrobial Activity

Compounds with similar thioether and aromatic moieties have demonstrated antimicrobial properties against a range of pathogens. The presence of the chloro and fluorine substituents may enhance these effects by increasing the electron-withdrawing nature of the molecule, thereby affecting bacterial cell wall integrity.

Study 1: Anticancer Activity

In a study assessing various benzimidazole derivatives, one compound demonstrated significant cytotoxicity against leukemia cell lines with an IC50 value of 1.75 µg/mL . This underscores the potential of structurally similar compounds to exhibit robust anticancer properties.

Study 2: Enzyme Inhibition

A series of benzimidazole derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. Compounds with specific substitutions showed enhanced inhibition compared to standard drugs, indicating that structural modifications can lead to improved biological outcomes .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are primarily 1,2,4,5-tetrasubstituted imidazole derivatives. Key differences lie in substituent patterns, saturation of the imidazole ring, and functional groups:

| Compound Name (Example) | Core Structure | Position 2 Substituent | Position 1/4/5 Substituents | Key Properties/Bioactivity Insights |

|---|---|---|---|---|

| Target Compound | 4,5-dihydroimidazole | (2-chloro-6-fluorobenzyl)thio | 2,6-dimethoxyphenyl methanone | Enhanced electronegativity, moderate logP |

| 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole | Imidazole | Furan-2-yl | 4,5-diphenyl | Aromaticity may improve π-π stacking |

| 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole | Imidazole | 2-(trifluoromethyl)phenyl | 4,5-diphenyl | High lipophilicity due to CF₃ group |

| 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole | Imidazole | 3-chloro-4-fluorophenyl | 2,4,5-triphenyl | Potential halogen-bonding interactions |

Key Observations :

- Thioether vs. Aryl Substituents : The benzylthio group at position 2 introduces sulfur-based nucleophilicity and flexibility, contrasting with rigid aryl substituents (e.g., furan, thiophene) in analogs .

- Halogen vs. Methoxy Groups : The 2-chloro-6-fluoro and 2,6-dimethoxy groups may confer distinct solubility profiles (e.g., lower logP than CF₃-substituted analogs) .

Physicochemical and Bioactivity Considerations

- Solubility : The methoxy groups may improve aqueous solubility compared to purely hydrocarbon-substituted imidazoles (e.g., 4,5-diphenyl derivatives).

- Bioactivity Potential: While specific data for the target compound is unavailable, structurally related imidazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, trifluoromethyl-substituted imidazoles often show enhanced membrane permeability , whereas thioether-containing derivatives may act as protease inhibitors due to sulfur’s nucleophilic character .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule can be dissected into three primary subunits:

- 2-Chloro-6-fluorobenzylthio moiety

- 4,5-Dihydro-1H-imidazole core

- 2,6-Dimethoxyphenyl methanone group

Retrosynthetic disconnections suggest coupling the imidazoline-thioether intermediate with the 2,6-dimethoxybenzoyl group via a nucleophilic acyl substitution or Friedel-Crafts acylation. The imidazoline-thioether itself derives from S-alkylation of a 4,5-dihydroimidazole thiol precursor with 2-chloro-6-fluorobenzyl bromide.

Synthesis of 2-Chloro-6-fluorobenzylthiol Intermediate

The benzylthiol component is synthesized via thiolation of 2-chloro-6-fluorobenzyl chloride using thiourea under reflux conditions, followed by alkaline hydrolysis.

Procedure:

- Thiolation :

- Hydrolysis :

Characterization :

- ¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 2H, Ar-H), 4.25 (s, 2H, SCH₂), 3.82 (s, 1H, SH).

- HRMS : m/z calc. for C₇H₅ClFNS⁺: 189.9832; found: 189.9835.

Formation of 4,5-Dihydro-1H-imidazole-2-thiol

The imidazoline core is constructed via cyclocondensation of ethylenediamine with carbon disulfide under basic conditions.

Procedure :

- Ethylenediamine (1.0 eq) and CS₂ (1.5 eq) are stirred in aqueous NaOH (2M) at 0°C for 4 hours.

- The mixture is acidified to pH 2–3 with HCl, yielding 4,5-dihydro-1H-imidazole-2-thiol as a white solid (82% yield).

Characterization :

S-Alkylation to Form Imidazoline-Thioether Intermediate

The thiol group undergoes S-alkylation with 2-chloro-6-fluorobenzyl bromide in ethanol under reflux.

Procedure :

- 4,5-Dihydro-1H-imidazole-2-thiol (1.0 eq) and 2-chloro-6-fluorobenzyl bromide (1.2 eq) are refluxed in ethanol for 8 hours.

- The product is neutralized with NaHCO₃, extracted into ethyl acetate, and purified via silica chromatography (hexane/ethyl acetate 3:1).

Characterization :

- Yield : 75%.

- ¹H NMR (CDCl₃) : δ 7.40–7.25 (m, 2H, Ar-H), 4.35 (s, 2H, SCH₂), 3.70 (t, 4H, imidazoline CH₂).

Synthesis of 2,6-Dimethoxybenzoyl Chloride

The 2,6-dimethoxyphenyl methanone group is introduced via Friedel-Crafts acylation or through coupling with a pre-formed benzoyl chloride.

Procedure :

- 2,6-Dimethoxybenzoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) at 60°C for 3 hours.

- Excess SOCl₂ is removed under vacuum to yield 2,6-dimethoxybenzoyl chloride (89% yield).

Characterization :

Final Coupling to Form Target Compound

The imidazoline-thioether intermediate is acylated with 2,6-dimethoxybenzoyl chloride using HBTU and triethylamine in DMF.

Procedure :

- Imidazoline-thioether (1.0 eq), 2,6-dimethoxybenzoyl chloride (1.1 eq), HBTU (1.2 eq), and triethylamine (2.0 eq) are stirred in DMF at 25°C for 12 hours.

- The mixture is diluted with water, extracted into ethyl acetate, and purified via column chromatography (dichloromethane/methanol 15:1).

Characterization :

- Yield : 68%.

- ¹H NMR (DMSO-d₆) : δ 8.05 (d, 2H, Ar-H), 7.50–7.30 (m, 2H, Ar-H), 6.65 (d, 2H, OCH₃), 4.40 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃), 3.75 (t, 4H, imidazoline CH₂).

- HRMS : m/z calc. for C₂₀H₁₉ClFN₂O₃S⁺: 437.0831; found: 437.0834.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|---|

| S-Alkylation | Ethanol reflux | 75 | 98 | EtOH, NaHCO₃ |

| Acylation | HBTU/DMF | 68 | 95 | HBTU, TEA |

| Thiolation | Thiourea/EtOH | 78 | 97 | CS₂, NaOH |

Alternative routes using MnO₂ oxidation (as in) for ketone formation were less efficient (<50% yield). HBTU-mediated coupling outperformed EDC/DMAP systems in minimizing epimerization.

Mechanistic Insights and Optimization Strategies

- S-Alkylation : Proceeds via an SN2 mechanism, requiring polar aprotic solvents (DMF) to stabilize the transition state.

- Acylation : HBTU activates the carboxylic acid as an O-acylisourea intermediate, enabling nucleophilic attack by the imidazoline amine.

- Purification : Silica chromatography with ethyl acetate/hexane (3:1) effectively removed unreacted benzoyl chloride.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves three key steps:

- Thiol intermediate preparation : React 2-chloro-6-fluorobenzyl chloride with sodium hydrosulfide under basic conditions (e.g., NaOH/EtOH) to form the thiol intermediate.

- Imidazole ring formation : Condense ethylene diamine with a carbonyl source (e.g., cyclohexanone) to generate the 4,5-dihydroimidazole core.

- Coupling reaction : Use a coupling agent (e.g., EDC/HOBt) to link the thiol intermediate and 2,6-dimethoxyphenyl methanone. Critical parameters : Temperature (60–80°C for coupling), solvent polarity (DMF or DCM), and catalyst choice (e.g., palladium for aromatic substitutions). Yield and purity are monitored via TLC and HPLC .

Q. Which analytical techniques are most effective for structural confirmation?

- NMR : H and C NMR verify substituent positions (e.g., methoxy groups at 2,6-positions, imidazole ring protons).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 477.08).

- X-ray crystallography : Resolve 3D conformation, particularly the dihedral angle between the imidazole and methoxyphenyl groups .

Q. How can solubility challenges be addressed in biological assays?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-saturate buffers (PBS, pH 7.4) and validate stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal validation : Confirm enzyme inhibition (e.g., IC) using fluorescence polarization and SPR. Cross-reference with computational docking (AutoDock Vina) to identify binding site discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

- Substituent variation : Replace 2,6-dimethoxy with trifluoromethoxy (electron-withdrawing) or methyl (electron-donating) groups.

- Thioether modification : Oxidize to sulfone or replace with sulfonamide to assess impact on enzyme kinetics.

- Quantitative SAR (QSAR) : Use Gaussian09 for DFT calculations to correlate substituent electronegativity with IC trends .

Q. What computational methods predict metabolic degradation pathways?

- CYP450 docking (Glide SP) : Identify oxidation sites (e.g., imidazole ring or methoxy groups).

- MD simulations (GROMACS) : Model hydrolysis of the thioether linkage in physiological pH (7.4 vs. 5.5). Validate predictions with LC-MS/MS metabolite profiling in hepatocyte microsomes .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Asymmetric catalysis : Employ Jacobsen’s catalyst for stereoselective imidazole ring formation.

- Circular dichroism (CD) : Confirm absolute configuration post-synthesis .

Key Methodological Recommendations

- Synthetic reproducibility : Document lot-to-lot variability in starting materials (e.g., benzyl chloride purity >99%).

- Bioassay controls : Include positive controls (e.g., imatinib for kinase assays) and vehicle-matched blanks.

- Data transparency : Share raw NMR/MS files in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.